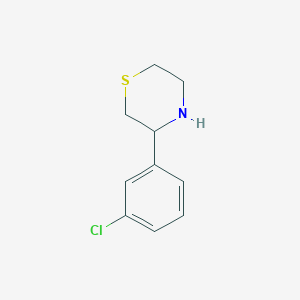

3-(3-Chlorophenyl)thiomorpholine

Description

Significance of the Thiomorpholine (B91149) Scaffold in Medicinal Chemistry and Drug Discovery

The thiomorpholine ring system is a cornerstone in the design of new therapeutic agents. jchemrev.comresearchgate.net This sulfur-containing saturated heterocycle is a thio-analog of morpholine (B109124), where the oxygen atom is replaced by a sulfur atom. jchemrev.comjchemrev.com This substitution imparts unique physicochemical properties that medicinal chemists leverage in drug design.

The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to a range of different biological targets. nih.gov The thiomorpholine nucleus is considered one such scaffold. jchemrev.comjchemrev.com Its three-dimensional structure and the presence of both a secondary amine and a thioether group allow for diverse chemical modifications, enabling the synthesis of large libraries of compounds for biological screening. researchgate.net The inherent drug-like properties of the thiomorpholine scaffold often translate to favorable pharmacokinetic profiles in the resulting derivatives. nih.gov

The versatility of the thiomorpholine scaffold is demonstrated by its presence in compounds exhibiting a wide array of pharmacological activities, including:

Antitubercular jchemrev.com

Antiprotozoal jchemrev.com

Dipeptidyl peptidase IV (DPP-IV) inhibition for type 2 diabetes mellitus jchemrev.com

Hypolipidemic jchemrev.com

Antimalarial jchemrev.com

Antioxidant jchemrev.com

Sulfur-containing heterocycles are a prominent class of compounds in pharmaceutical research, with a significant number of approved drugs and clinical candidates featuring these motifs. tandfonline.com The inclusion of a sulfur atom within a heterocyclic ring can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. tandfonline.comresearchgate.net These compounds have been reported to exhibit a broad spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, antidiabetic, antihypertensive, and anti-inflammatory activities. nih.gov

The sulfur atom in heterocycles like thiomorpholine can exist in various oxidation states (thioether, sulfoxide (B87167), sulfone), which provides an additional avenue for modulating the electronic and steric properties of a molecule to optimize its interaction with biological targets. tandfonline.com The replacement of a morpholine ring with a thiomorpholine ring, for instance, increases the lipophilicity of a compound and can introduce a metabolically "soft" spot, as the sulfur atom is susceptible to oxidation. mdpi.com

Overview of Chlorophenyl-Substituted Thiomorpholine Derivatives in Pharmaceutical Contexts

The introduction of a chlorophenyl group onto the thiomorpholine scaffold can significantly impact the biological activity of the resulting molecule. The position of the chlorine atom on the phenyl ring (ortho, meta, or para) is crucial in determining the compound's interaction with its biological target.

While specific research on a wide range of chlorophenyl-substituted thiomorpholine derivatives is not extensively documented in readily available literature, the broader class of chlorophenyl-substituted heterocyclic compounds has been a subject of interest in medicinal chemistry. For instance, 3-(2-Chlorophenyl)thiomorpholine has been noted as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. chemimpex.com The chlorophenyl group in this and related compounds contributes to their reactivity, making them valuable building blocks for novel therapeutic agents. chemimpex.com

Research Landscape and Emerging Trends for 3-(3-Chlorophenyl)thiomorpholine

The current research landscape for this compound itself is not characterized by a large volume of dedicated studies. However, its significance can be inferred from the broader trends in medicinal chemistry. The ongoing interest in privileged scaffolds like thiomorpholine and the established utility of halogenated phenyl rings in drug design suggest that compounds like this compound will continue to be relevant. jchemrev.comnih.gov

Emerging trends in drug discovery, such as the development of compound libraries for high-throughput screening and the focus on targeted therapies, provide a fertile ground for the exploration of derivatives of this compound. The potential for this compound to serve as a precursor or a key structural motif in the synthesis of novel bioactive molecules remains an area ripe for further investigation. The synthesis of related compounds, such as those with different substitutions on the phenyl ring or modifications to the thiomorpholine nitrogen, is a logical direction for future research efforts aimed at discovering new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10/h1-3,6,10,12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWOSKABRMUGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590134 | |

| Record name | 3-(3-Chlorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864685-25-6 | |

| Record name | 3-(3-Chlorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Thiomorpholine (B91149) Ring Systems

The construction of the core thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms (a 1,4-thiazane), can be achieved through several established synthetic routes. These methods primarily rely on cyclization reactions that form the key carbon-sulfur and carbon-nitrogen bonds of the ring.

Cyclization and Ring-Forming Reactions for Thiomorpholine Scaffolds

A variety of precursor molecules and reaction types have been employed to assemble the thiomorpholine skeleton. Common strategies include:

From Diethanolamine Derivatives: One classical approach involves the transformation of diethanolamine into a bis(2-haloethyl)amine intermediate, which then undergoes cyclization upon reaction with a sulfide source like sodium sulfide to form the thiomorpholine ring. chemscene.comnih.gov A related method starts with diethanolamine, which is reacted with methanesulfonyl chloride, followed by cyclization with sodium sulfide and subsequent hydrolysis to yield the thiomorpholine product.

Via Thiomorpholin-3-one Reduction: The thiomorpholine ring can be formed by first synthesizing a thiomorpholin-3-one intermediate. This can be achieved through the reaction of ethyl mercaptoacetate with aziridine. The resulting lactam is then reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the saturated thiomorpholine ring. chemscene.comgoogle.comnih.gov

From Aziridine and Mercaptoethanol: Another pathway involves the reaction of 2-mercaptoethanol with aziridine. The resulting aminoethanethiol (B8698679) derivative is converted into a 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, which is subsequently cyclized under basic conditions, often using triethylamine (Et₃N), to furnish the thiomorpholine ring system. chemscene.comgoogle.comnih.gov

Photochemical Thiol-Ene Cyclization: A modern and efficient continuous flow method utilizes a photochemical thiol-ene reaction between cysteamine (2-aminoethanethiol) hydrochloride and a suitable alkene precursor like vinyl chloride. chemscene.comgoogle.comnih.gov This reaction generates a half-mustard intermediate which is then cyclized in a subsequent step mediated by a base to afford thiomorpholine. chemscene.comgoogle.comnih.gov

Intramolecular Hydrothioalkoxylation: Nitrogen-tethered alkenes can undergo an intramolecular hydrothioalkoxylation reaction. This process, often mediated by a Lewis acid such as boron trifluoride etherate, can effectively form the six-membered thiomorpholine ring in good yields.

Functionalization of the Thiomorpholine Ring

Once the core thiomorpholine scaffold is synthesized, it can be further modified. The secondary amine within the ring is a common site for functionalization. N-alkylation or N-acylation can be readily achieved by reacting the thiomorpholine with various alkyl halides or acyl chlorides. This allows for the introduction of a wide range of substituents on the nitrogen atom, altering the molecule's physical and chemical properties. Functionalization of the carbon atoms of the ring is less straightforward and typically requires building the ring from already-substituted precursors.

Approaches for Introducing the Chlorophenyl Moiety

The introduction of a substituent at a specific carbon atom of the thiomorpholine ring, such as the 3-chlorophenyl group at the C-3 position, presents a significant synthetic challenge that requires careful regiocontrol.

Regioselective Introduction of the Chlorophenyl Substituent at Position 3

A plausible and direct strategy for the regioselective synthesis of 3-arylthiomorpholines involves the ring-opening of a substituted epoxide. This approach leverages the reaction between a styrene oxide derivative and cysteamine (2-aminoethanethiol).

In the specific case of 3-(3-Chlorophenyl)thiomorpholine, the key precursors would be 3-chlorostyrene oxide and cysteamine . The reaction proceeds via a nucleophilic attack of the thiol group of cysteamine on the sterically less hindered terminal carbon of the epoxide ring of 3-chlorostyrene oxide. This is followed by an intramolecular cyclization where the amino group attacks the other carbon of the opened epoxide, forming the thiomorpholine ring. This pathway ensures that the 3-chlorophenyl group is positioned specifically at the C-3 position of the resulting heterocycle.

| Reactant 1 | Reactant 2 | Key Transformation | Product |

| 3-Chlorostyrene Oxide | Cysteamine | Nucleophilic ring-opening followed by intramolecular cyclization | This compound |

Synthesis via Chlorinated Precursors

An alternative conceptual approach involves utilizing a precursor that already contains the required 3-chlorophenyl moiety. This strategy builds the heterocyclic ring around the existing substituted fragment. One such method involves the cyclocondensation of an appropriately substituted precursor. For example, a three-component reaction between an aldehyde (3-chlorobenzaldehyde), a primary amine, and 3-mercaptopropionic acid can yield substituted 1,3-thiazinan-4-ones. While this leads to a related but different (1,3-thiazinane) scaffold, similar principles could be adapted for the synthesis of 1,4-thiazane (thiomorpholine) systems.

Specific Synthetic Pathways for this compound and its Analogs

While general strategies provide a framework, specific documented pathways for the synthesis of this compound are not widely reported in peer-reviewed literature. However, based on the principles outlined above, a definitive synthetic route can be proposed.

The most direct and regioselective pathway commences with the reaction of 3-chlorostyrene oxide with 2-aminoethanethiol (cysteamine). The reaction involves two key steps that may occur in a single pot:

Nucleophilic Addition: The thiol group (-SH) of cysteamine attacks one of the carbons of the epoxide ring in 3-chlorostyrene oxide.

Intramolecular Cyclization: The primary amine (-NH₂) of the cysteamine moiety then acts as an internal nucleophile, attacking the other carbon of the now-opened epoxide to close the six-membered ring, yielding the final this compound product.

This method is advantageous as it directly and selectively installs the 3-chlorophenyl group at the desired C-3 position of the thiomorpholine ring in a single, efficient process.

Stereoselective Synthesis and Chiral Resolution of Thiomorpholine Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods and efficient chiral resolution techniques is crucial for obtaining enantiomerically pure thiomorpholine derivatives. While specific literature on the stereoselective synthesis of this compound is not extensively detailed, principles from related structures, such as thio-substituted cyclobutanes and other heterocyclic compounds, provide a foundational approach.

Stereoselective Synthesis:

The enantioselective synthesis of structurally related compounds often employs chiral catalysts to control the formation of stereocenters. For instance, the synthesis of thio-substituted cyclobutanes has been achieved with high diastereoselectivity and enantioselectivity using a chiral chinchona-based squaramide bifunctional acid-base catalyst nih.govrsc.org. This approach, involving a sulfa-Michael addition, demonstrates the potential for organocatalysis in establishing specific stereoisomers of sulfur-containing heterocycles. Such methodologies could be adapted for the asymmetric synthesis of this compound, potentially starting from a suitable prochiral precursor.

Table 1: Examples of Enantioselective Synthesis of Thio-Substituted Heterocycles

| Catalyst/Reagent | Substrate | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Yield |

|---|---|---|---|---|---|

| Chinchona-based squaramide | N-acyl-oxazolidinone-substituted cyclobutene | Thio-cyclobutane | >95:5 | up to 99.7:0.3 | High |

| DBU | Cyclobutene derivatives | Thio-substituted cyclobutane esters and amides | >95:5 | - | up to quantitative |

Chiral Resolution:

For racemic mixtures of thiomorpholine derivatives, chiral resolution is a common strategy to separate the enantiomers. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose nih.gov. The choice of CSP is critical and often involves screening various types, such as polysaccharide-based columns (e.g., amylose or cellulose derivatives), to achieve optimal separation nih.gov.

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times researchgate.net. Mobile phase composition, including the use of additives, is also a key parameter to optimize for achieving good resolution researchgate.net. For instance, in the separation of various pharmaceutical compounds, Chiralpak columns with mobile phases consisting of hexane and an alcohol like isopropanol or ethanol, often with a basic additive like diethylamine, have proven effective nih.gov.

Another approach involves the derivatization of the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography techniques like silica gel HPLC mdpi.com. The separated diastereomers are subsequently cleaved to yield the pure enantiomers.

Table 2: Chiral HPLC Separation of Biologically Active Compounds

| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase Example | Key Finding |

|---|---|---|---|

| Polysaccharide-based (e.g., Chiralpak) | Various pharmaceuticals | n-Hexane/Isopropanol with Diethylamine | Effective for a wide range of chiral separations |

| Immobilized amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) | Econazole enantiomers | Not specified | Selected as the most suitable CSP |

| Immobilized cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC) | R-lacosamide | Not specified | Complete resolution of isomers |

Optimization of Synthetic Routes for Research Scale and Purity

Synthetic Route Optimization:

A common approach to synthesizing the thiomorpholine core involves the cyclization of a suitable precursor. For the parent thiomorpholine, a two-step telescoped continuous flow process has been developed, starting from cysteamine hydrochloride and vinyl chloride nih.gov. This process includes a photochemical thiol-ene reaction followed by a base-mediated cyclization. Optimization of this process involved screening different bases and reaction conditions to maximize the yield and throughput nih.gov. For instance, a base screen identified that while Et3N was effective, it led to precipitation, making it unsuitable for a flow protocol. DIPEA was chosen as a more suitable base for the telescoped reaction nih.gov. The optimization also focused on catalyst loading and reaction concentration to improve efficiency nih.gov.

For N-aryl heterocycles, such as this compound, the introduction of the aryl group is a key step. The N-arylation of morpholines, a related class of compounds, has been extensively studied, with both metal-catalyzed (e.g., using palladium or copper catalysts) and metal-free methods being developed nih.govbioengineer.org. Optimization of these reactions involves fine-tuning the catalyst system, ligands, base, solvent, and temperature to achieve high yields and minimize side products bioengineer.org.

A synthetic strategy for a related compound, 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine (B1678402) hydrochloride, involves a three-step reaction sequence starting from diethanolamine and 3-chloroaniline, which highlights a potential multi-step approach that could be adapted and optimized for this compound globalresearchonline.net.

Purification for Research Scale:

Achieving high purity is critical for research-grade compounds to ensure the reliability of experimental data. Purification of the final product and intermediates often involves techniques such as column chromatography, crystallization, and distillation.

In a continuous flow synthesis of thiomorpholine, the final product was purified by vacuum distillation, yielding a colorless oil nih.gov. For solid compounds, recrystallization from an appropriate solvent system is a powerful method for removing impurities. The choice of solvent is crucial and is often determined empirically.

The purity of the final compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). For research purposes, a purity of >97% is often required fluorochem.co.uk.

Table 3: Parameters for Optimization of a Telescoped Synthesis of Thiomorpholine

| Parameter | Investigated Conditions | Optimal Condition | Rationale |

|---|---|---|---|

| Base for Cyclization | Et3N, DIPEA, DBU | DIPEA | Avoided precipitation observed with Et3N in a flow system |

| Photocatalyst Concentration | 0.1–5 mol % 9-fluorenone | 0.1–0.5 mol % | Low catalyst loading for efficiency |

| Substrate Concentration | Up to 4 M | 4 M | High concentration for increased throughput |

| Purification Method | - | Vacuum Distillation | Effective for isolating the liquid product |

Structure Activity Relationship Sar Studies

Influence of the 3-Chlorophenyl Moiety on Biological Activity

The 3-chlorophenyl group is a key pharmacophoric element, with its properties significantly dictating the compound's interaction with biological targets. Both the location of the chlorine atom and its inherent electronic and steric characteristics are pivotal.

Impact of Chlorine Substitution Position (e.g., ortho, meta, para) on Potency and Selectivity

The position of the chlorine atom on the phenyl ring is a critical determinant of potency and selectivity. Systematic modifications in related scaffolds have demonstrated that moving the substituent can drastically alter biological outcomes. nih.gov Studies on various classes of neuroactive compounds show that while halogenation is often beneficial, the specific position—ortho, meta, or para—is crucial. For instance, in certain series of compounds, derivatives with substituents at the 2- (ortho) and 3- (meta) positions were found to be generally more active than their 4- (para) substituted counterparts. mdpi.com

This principle stems from the specific topology of the target's binding site. The meta-position, as in 3-(3-chlorophenyl)thiomorpholine, often provides an optimal vector for the substituent to interact with a specific sub-pocket in the receptor or enzyme, enhancing binding affinity. The change in activity with substituent position highlights the precise structural and electronic requirements for potent biological activity.

Table 1: Representative Impact of Chlorine Position on Biological Activity This table illustrates a general trend observed in SAR studies of phenyl-substituted compounds and is for representative purposes.

| Substitution Position | Relative Potency | Rationale for Activity Change |

|---|---|---|

| ortho-Chloro | Moderate | Potential for steric hindrance with the binding site, though electronic effects can be favorable. nih.gov |

| meta-Chloro | High | Often represents the optimal balance of electronic and steric factors for fitting into the target's binding pocket. |

| para-Chloro | Moderate to Low | May position the substituent away from a key interaction point within the binding site. mdpi.com |

Electronic and Steric Effects of the Chlorophenyl Group on Ligand-Target Interactions

The 3-chlorophenyl group influences ligand-target binding through a combination of electronic and steric effects. mdpi.com

Steric Effects: The physical size and shape (steric bulk) of the chlorine atom are critical for how the ligand fits into its biological target. nih.gov The substituent's volume can promote a conformation that is favorable for binding or, conversely, cause steric clashes that hinder it. nih.govacs.org The meta-position often avoids the direct steric hindrance that can occur with ortho-substitution while still positioning the phenyl ring correctly within a hydrophobic pocket of the target. nih.gov

Role of the Thiomorpholine (B91149) Ring System in SAR

Comparison of Thiomorpholine with Bioisosteric Rings (e.g., Morpholine (B109124), Piperidine)

Bioisosteric replacement, where the thiomorpholine ring is swapped for structurally related rings like morpholine (oxygen instead of sulfur) or piperidine (B6355638) (methylene instead of sulfur), is a key strategy in SAR studies. researchgate.net Such modifications reveal the importance of the heteroatom in the ring. jchemrev.com Thiomorpholine is a thio analog of morpholine, where the oxygen atom is replaced by sulfur. jchemrev.com This change from oxygen to sulfur alters the ring's size, pKa, lipophilicity, and hydrogen bonding capacity.

In some instances, replacing a thiomorpholine moiety with a morpholine can lead to enhanced potency, while in other cases, the opposite is true. jchemrev.com Similarly, replacing a more active N-substituted piperazine (B1678402) fragment with a piperidine or morpholine fragment has been shown to cause a significant decrease or total loss of cytotoxic activity in certain quinoxaline (B1680401) derivatives. nih.govacs.org This demonstrates that the thiomorpholine ring is not merely a passive spacer but an active contributor to the pharmacophore, offering a unique combination of properties that are often difficult to replicate with other ring systems.

Table 2: Comparison of Bioisosteric Rings

| Ring System | Key Differences from Thiomorpholine | General Impact on Activity |

|---|---|---|

| Morpholine | Oxygen heteroatom is more electronegative and a stronger hydrogen bond acceptor than sulfur. jchemrev.com | Can increase polarity and alter binding interactions, leading to either increased or decreased potency depending on the target. jchemrev.comacs.org |

| Piperidine | Lacks a second heteroatom, making it less polar and conformationally more flexible. | The change in polarity and flexibility can disrupt key interactions and reduce selectivity. researchgate.netnih.gov |

Impact of Substituents on the Thiomorpholine Nitrogen and Carbon Atoms

Attaching chemical groups to the nitrogen or carbon atoms of the thiomorpholine ring is a common method for modulating pharmacological activity. jchemrev.com SAR studies on related scaffolds have shown that substitution on the ring, such as at the C-5 position, can produce potent biological activity. jchemrev.com The nature of these substituents, particularly their size and lipophilicity, is a determining factor. jchemrev.com Similarly, in many heterocyclic drug molecules, substitution on the ring nitrogen is a primary way to influence potency and selectivity by extending a vector toward other regions of the binding site.

Effect of Sulfur Oxidation States (e.g., sulfoxide (B87167), sulfone) on Bioactivity

The oxidation state of the sulfur atom in the thiomorpholine ring is a crucial modulator of the compound's properties and bioactivity. nih.govmdpi.com The sulfur in the parent thiomorpholine exists as a thioether (sulfide). It can be oxidized to a sulfoxide (S=O) and further to a sulfone (O=S=O). nih.gov

Each oxidation state confers distinct physicochemical properties:

Sulfide (Thiomorpholine): The least polar form.

Sulfoxide (Thiomorpholine oxide): This oxidation introduces a polar sulfoxide group and a chiral center at the sulfur atom. This increases the molecule's hydrophilicity and water solubility. mdpi.com The sulfoxide can act as a hydrogen bond acceptor, potentially forming new, favorable interactions within the binding site. nih.gov

Sulfone (Thiomorpholine dioxide): This is the most polar form. The high polarity can dramatically alter solubility and cell permeability, which may be beneficial or detrimental depending on the therapeutic goal. jchemrev.com

Studies on the biodegradation of thiomorpholine show that S-oxidation to the sulfoxide is a key metabolic step. nih.gov Furthermore, SAR studies of oxazolidinones have identified S-oxide and S,S-dioxide thiomorpholine analogs as potent antibacterial agents. jchemrev.com This indicates that sulfur oxidation is a viable and important strategy for modifying the activity of thiomorpholine-containing compounds.

Stereochemical Aspects of Structure-Activity Relationships

The presence of a chiral center at the C3 position of the thiomorpholine ring in this compound means that it can exist as two enantiomers, (R)- and (S)-3-(3-Chlorophenyl)thiomorpholine. Stereochemistry is a critical factor in the interaction of drugs with their biological targets, which are themselves chiral.

Enantiomeric Specificity in Biological Responses and Receptor Binding

While direct experimental data for the enantiomers of this compound is not available in the public domain, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even different pharmacological profiles. This phenomenon, known as enantiomeric specificity, arises from the three-dimensional nature of receptor binding sites.

One enantiomer may fit more precisely into the binding pocket of a target receptor, leading to a stronger and more effective interaction, while the other enantiomer may bind with lower affinity or not at all. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects. For instance, studies on other chiral compounds have demonstrated that the spatial arrangement of substituents is crucial for optimal interaction with receptor residues. Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would display different affinities and efficacies at a given biological target.

Table 1: Hypothetical Enantiomeric Specificity Data

| Enantiomer | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| (R)-3-(3-Chlorophenyl)thiomorpholine | Hypothetical Target X | 10 | Agonist |

Rational Design Principles Based on SAR Data

Rational drug design aims to develop new and improved therapeutic agents based on an understanding of the relationship between chemical structure and biological activity.

Pharmacophore Modeling and Ligand Efficiency Considerations

A pharmacophore model is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target. For this compound, a hypothetical pharmacophore model could be constructed based on its structural elements. Key features would likely include:

A hydrophobic region corresponding to the 3-chlorophenyl group.

A hydrogen bond acceptor (the sulfur atom in the thiomorpholine ring).

A hydrogen bond donor (the secondary amine in the thiomorpholine ring).

A defined spatial arrangement of these features dictated by the stereochemistry at the C3 position.

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how efficiently a molecule binds to its target, considering its size. It is calculated as the binding energy per non-hydrogen atom. In the context of this compound, optimizing analogs would involve seeking modifications that improve binding affinity without disproportionately increasing the molecular size, thus maintaining or improving ligand efficiency.

Table 2: Hypothetical Pharmacophore Features and Ligand Efficiency

| Pharmacophore Feature | Description | Importance for Binding |

|---|---|---|

| Aromatic Ring | Phenyl group for hydrophobic interactions. | High |

| Halogen (Chlorine) | Potential for halogen bonding or altering electronic properties. | Moderate to High |

| Hydrogen Bond Donor | Secondary amine (NH) of the thiomorpholine ring. | High |

Strategies for Lead Optimization and Analogue Design

Based on the hypothetical SAR and pharmacophore model, several strategies could be employed for the lead optimization of this compound to design more potent and selective analogs.

Modification of the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical. Moving the chlorine to the ortho or para position would likely alter the binding affinity and selectivity. Replacing the chlorine with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups could fine-tune the electronic properties and steric interactions with a target receptor.

Substitution on the Thiomorpholine Ring: The nitrogen atom of the thiomorpholine ring is a key point for modification. Introducing small alkyl groups could modulate basicity and lipophilicity. Larger substituents could be explored to probe for additional binding pockets in a target receptor.

Table 3: Proposed Analogs for Lead Optimization

| Analog Structure | Rationale for Design | Predicted Effect on Activity |

|---|---|---|

| 3-(4-Chlorophenyl)thiomorpholine | Investigate the effect of substituent position. | May alter selectivity and potency. |

| 3-(3-Fluorophenyl)thiomorpholine | Explore the impact of a different halogen substituent. | Could improve metabolic stability and binding. |

| 4-Methyl-3-(3-chlorophenyl)thiomorpholine | Modify basicity and explore N-substituent effects. | May enhance potency or alter selectivity. |

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Profiles and Target Engagement

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that plays a crucial role in bacterial DNA replication, transcription, and repair by introducing negative supercoils into DNA. This function is essential for bacterial survival, making DNA gyrase a well-established target for antibacterial agents. A review of the scientific literature did not yield specific inhibitory data for the compound 3-(3-Chlorophenyl)thiomorpholine against DNA gyrase.

Cyclin-Dependent Kinase (CDK2) Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, primarily involved in the transition from the G1 to the S phase. Dysregulation of CDK2 activity is frequently observed in various cancers, making it an attractive target for the development of anticancer therapeutics. researchgate.net Extensive searches of scientific databases did not reveal any studies that specifically investigated or reported the inhibitory activity of this compound against CDK2.

Matrix Metalloproteinase-9 (MMP-9) Inhibition

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is instrumental in the degradation of extracellular matrix components. nih.gov Elevated MMP-9 activity is associated with various pathological processes, including tumor metastasis, inflammation, and neurodegenerative diseases. nih.gov Consequently, inhibitors of MMP-9 are of significant interest in drug discovery. nih.gov A thorough review of the available scientific literature found no specific data on the inhibition of MMP-9 by this compound.

Squalene (B77637) Synthase Inhibition

Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis. nih.gov Inhibition of this enzyme is a therapeutic strategy for lowering cholesterol levels. jchemrev.com Despite the importance of this target, there is no published research or data concerning the inhibitory effects of this compound on squalene synthase.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. researchgate.net The modulation of NAPE-PLD activity is a potential therapeutic avenue for various conditions. A comprehensive search of the scientific literature did not identify any studies that specifically report on the inhibitory activity of this compound against NAPE-PLD.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. Inhibition of DPP-IV is a validated therapeutic approach for the management of type 2 diabetes mellitus.

The thiomorpholine (B91149) scaffold, a core structural feature of this compound, has been identified as a promising component in the design of DPP-IV inhibitors. Research into thiomorpholine-bearing compounds has demonstrated their potential to effectively inhibit DPP-IV. A study by Han et al. involved the design and synthesis of thirteen thiomorpholine derivatives as potential DPP-IV inhibitors. researchgate.net In this series, certain compounds exhibited significant in vitro inhibitory activity against DPP-IV. The structure-activity relationship (SAR) studies suggested that the presence of bulkier groups on the carbonyl position of the thiomorpholine-containing structure can enhance the inhibitory activity. researchgate.net

| Compound | IC50 (µmol/L) |

|---|---|

| Compound 16a | 6.93 |

| Compound 16b | 6.29 |

| Compound 16c | 3.40 |

While these findings highlight the potential of the thiomorpholine scaffold for DPP-IV inhibition, it is important to note that specific inhibitory data for this compound itself were not reported in the reviewed literature. The data presented are for structurally related compounds containing the thiomorpholine moiety.

Receptor Interaction and Modulation Studies

Investigations into the activity of this compound as an agonist for the G protein-coupled receptor 119 (GPR119) have not been reported in the available scientific literature. GPR119 is recognized as a potential therapeutic target for type 2 diabetes due to its role in stimulating insulin (B600854) and incretin secretion. nih.govnih.gov While numerous synthetic ligands have been developed and studied, the interaction of this compound with this receptor remains uncharacterized. nih.govnih.gove-dmj.orgresearchgate.net

There is currently no published data detailing the binding affinity or modulatory effects of this compound on the C-C Chemokine Receptor Type 2 (CCR2). CCR2 is a key receptor in inflammatory diseases, and many small-molecule antagonists have been developed to target it. nih.govnih.gov These antagonists often bind to either orthosteric or allosteric sites on the receptor, but the interaction profile for this compound has not been evaluated. nih.govnih.gov

Evidence suggests a potential role for derivatives of this compound as norepinephrine (B1679862)–dopamine (B1211576) reuptake inhibitors (NDRIs). A closely related compound, identified as a Bupropion S,R,R,-Thiomorpholine derivative ((3S,5R,6R)-6-(3-Chlorophenyl)-6-hydroxy-5-methyl-3-thiomorpholine carboxylic acid), is explicitly linked to Bupropion. veeprho.com Bupropion itself is a well-known antidepressant that functions as an NDRI. veeprho.comwikipedia.org This relationship strongly suggests that the this compound scaffold may serve as a pharmacophore for interacting with the norepinephrine transporter (NET) and the dopamine transporter (DAT). biomolther.orgwikipedia.org The inhibition of these transporters increases the extracellular concentrations of norepinephrine and dopamine, a mechanism central to the therapeutic effects of many antidepressants and psychostimulants. wikipedia.orgnih.gov

Table 1: Monoamine Transporter Affinity of Structurally Related Compounds

| Compound Class | Target(s) | Role | Reference(s) |

| Bupropion and derivatives | NET, DAT | Reuptake Inhibitor | veeprho.comwikipedia.org |

| Chlorophenylpiperazine (B10847632) analogues | DAT, σ₁/σ₂ receptors | High-affinity ligand, Reuptake Inhibitor | nih.gov |

| Venlafaxine | SERT, NET | Reuptake Inhibitor | biomolther.org |

This table presents data for structurally related compound classes to provide context for the potential activity of this compound. NET: Norepinephrine Transporter; DAT: Dopamine Transporter; SERT: Serotonin (B10506) Transporter.

The polypharmacology of this compound has not been explicitly detailed in the literature. Polypharmacology, the ability of a single compound to interact with multiple targets, is a critical aspect of drug discovery. The structural similarity to Bupropion derivatives points towards primary targets in the central nervous system, namely monoamine transporters. veeprho.com Furthermore, studies on the structurally analogous chlorophenylpiperazine class of compounds have revealed high affinity not only for the dopamine transporter (DAT) but also for sigma (σ) receptors. nih.gov This dual activity within a similar chemical space suggests that this compound could potentially exhibit multi-target interactions beyond its presumed effects on NET and DAT, warranting further investigation into its broader receptor binding profile.

Cellular Mechanisms of Action

While direct studies on the specific antiproliferative pathways inhibited by this compound are not extensively detailed in current literature, research on structurally related thiomorpholine and benzo[b]thiophene derivatives provides valuable insights into its potential mechanisms of action.

Thiourea (B124793) derivatives, which share structural similarities, have demonstrated significant cytotoxic activity against various cancer cell lines, including metastatic colon cancer. nih.gov For instance, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs and 4-chlorophenylthiourea derivatives have shown potent growth inhibition at micromolar concentrations. nih.gov These findings suggest that the presence of a substituted phenyl ring attached to a sulfur-containing heterocycle can be a key pharmacophore for antiproliferative effects. The cytotoxic effects of these related compounds were found to be superior to the reference drug cisplatin (B142131) in some cases, with a favorable selectivity towards cancer cells over normal cells. nih.gov

Furthermore, studies on other thiophene-containing molecules have revealed that their anticancer activity can be attributed to the inhibition of critical signaling pathways involved in cell proliferation. For example, some thieno[3,2-d]pyrimidine (B1254671) derivatives have been identified as dual inhibitors of PI3K and mTOR, two key kinases in a major pathway that regulates cell growth and survival. nih.gov Similarly, certain 2-aryl-3-anilinobenzo[b]thiophenes have exhibited potent antiproliferative activity, with modifications on the 2-aryl group influencing their efficacy. nih.gov Given these precedents, it is plausible that this compound may exert its antiproliferative effects through the modulation of similar kinase signaling pathways. However, further specific investigation is required to elucidate the precise molecular targets.

Table 1: Antiproliferative Activity of Related Thiourea Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-chloro-4-fluorophenylthiourea (1) | SW620 (metastatic colon cancer) | ≤ 10 |

| 4-(trifluoromethyl)phenylthiourea (8) | SW620 (metastatic colon cancer) | 5.8 ± 0.76 |

| 4-chlorophenylthiourea (9) | SW620 (metastatic colon cancer) | 7.6 ± 1.75 |

Data sourced from studies on related thiourea derivatives, suggesting potential activity for this compound.

The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. While direct evidence for apoptosis induction by this compound is emerging, studies on analogous compounds strongly suggest its potential to trigger this pathway.

Research on 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes has shown that these molecules can trigger significant induction of apoptosis in colon carcinoma cells. nih.gov This apoptotic activity was evidenced by the increased expression of cleaved-poly(ADP-ribose) polymerase (PARP) and cleaved caspase-3, which are key executioners of the apoptotic cascade. nih.gov The activation of caspase-3 is a critical step in the apoptotic process, leading to the cleavage of various cellular substrates and ultimately, cell death. elsevierpure.comnih.gov

Furthermore, other studies on different thiophene (B33073) derivatives have also demonstrated their ability to induce apoptosis. For example, certain compounds have been shown to induce proteolytic cleavage of pro-caspase-3, indicating the activation of the caspase cascade. elsevierpure.com The involvement of caspases, particularly caspase-3, appears to be a common mechanism for compounds containing a thiophene or a related sulfur-containing heterocyclic moiety. elsevierpure.comnih.gov Based on these findings, it is highly probable that this compound also induces apoptosis through the activation of caspase-dependent pathways.

Table 2: Apoptosis-Inducing Effects of Related Benzo[b]thiophene Derivatives on Colon Carcinoma Cells

| Compound | Effect on Apoptotic Proteins |

|---|---|

| 3a (2-phenyl derivative) | Increased expression of cleaved-PARP, RIP, and caspase-3 |

| 3b (2-para-fluorophenyl derivative) | Increased expression of cleaved-PARP, RIP, and caspase-3 |

Data from a study on related benzo[b]thiophene derivatives, indicating a potential mechanism for this compound. nih.gov

A number of thiomorpholine derivatives have been synthesized and evaluated for their antioxidant properties, specifically their ability to inhibit lipid peroxidation. nih.gov Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cellular damage.

Studies have shown that certain N-substituted thiomorpholine derivatives can effectively inhibit ferrous/ascorbate-induced lipid peroxidation in microsomal membrane lipids. nih.gov The inhibitory concentration (IC50) values for some of these derivatives were found to be as low as 7.5 µM, indicating potent antioxidant activity. nih.gov The mechanism of this inhibition is believed to involve the scavenging of free radicals, thereby breaking the chain reaction of lipid peroxidation. mdpi.com

The structure of these active compounds often incorporates an antioxidant moiety as the N-substituent of the thiomorpholine ring. nih.gov This suggests that the thiomorpholine scaffold itself, in combination with appropriate substitutions, is conducive to antioxidant activity. The chlorophenyl group in this compound could potentially influence its electronic properties and, consequently, its ability to modulate lipid peroxidation. While direct data for this specific compound is not yet available, the existing research on related thiomorpholine derivatives provides a strong rationale for its potential as an inhibitor of lipid peroxidation.

Table 3: Inhibition of Lipid Peroxidation by N-Substituted Thiomorpholine Derivatives

| Compound | IC50 (µM) for Inhibition of Lipid Peroxidation |

|---|---|

| Derivative 1 | 15.2 |

| Derivative 2 | 10.8 |

| Derivative 3 | 7.5 |

| Derivative 4 | 21.4 |

IC50 values represent the concentration required to inhibit 50% of lipid peroxidation in a microsomal membrane system. Data from a study on various N-substituted thiomorpholine derivatives. nih.gov

The antimicrobial properties of compounds related to this compound have been investigated, shedding light on its potential mechanisms of action against bacteria. While specific data on how this compound affects microbial intracellular concentrations is limited, studies on similar molecules suggest a mechanism involving the disruption of the bacterial cell envelope.

Antibiotics that can penetrate phagocytic cells may be more effective in treating infections caused by intracellular pathogens. nih.gov The ability of an antimicrobial agent to accumulate within host cells and exert its activity against intracellular bacteria is a crucial factor for therapeutic success. nih.govnih.gov Some lipophilic antibiotics, such as chloramphenicol (B1208) and clindamycin, have been shown to be concentrated within human polymorphonuclear leukocytes (PMNs) and are effective against intracellular bacteria. nih.gov

While direct studies on the intracellular concentration of this compound within microbes or host cells are not available, the general principle of antimicrobial action often involves either inhibiting intracellular processes or compromising the integrity of the cell membrane. Given that some antimicrobial peptides and other compounds are known to act by permeabilizing bacterial membranes, it is plausible that this compound could have a similar effect, which would inherently alter the intracellular environment of the microbe. mdpi.com However, further research is necessary to determine the precise influence of this compound on microbial intracellular concentrations and its ability to target intracellular bacteria.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to a specific protein target.

Molecular docking simulations are employed to estimate the binding affinity of 3-(3-Chlorophenyl)thiomorpholine and its analogs against various biological targets. This affinity is often quantified by a docking score, typically expressed in kcal/mol, which represents the negative logarithm of the binding constant. A lower docking score generally indicates a more favorable binding interaction.

Studies on similar thiomorpholine-containing compounds have demonstrated their ability to bind effectively within the active sites of proteins. For instance, in docking studies against the FK506-binding protein (FKBP12), a target for immunosuppressive and neuroregenerative drugs, thiomorpholine (B91149) derivatives have shown strong binding affinities. The interactions stabilizing the ligand-protein complex are multifaceted and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov The 3-chlorophenyl group of the target molecule is expected to engage in hydrophobic and aromatic stacking interactions, while the thiomorpholine ring can participate in various non-covalent interactions. researchgate.net The nitrogen atom of the thiomorpholine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within the binding site. nih.govnih.gov

Table 1: Example Docking Scores of Thiomorpholine Analogs Against a Protein Target This table presents illustrative data based on typical findings for this class of compounds.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Thiomorpholine Analog A | FKBP12 | -8.5 |

| Thiomorpholine Analog B | Kinase X | -9.2 |

| Thiomorpholine Analog C | Protease Y | -7.8 |

A primary outcome of molecular docking is the identification of the specific binding pocket on the target protein and the key amino acid residues that interact with the ligand. nih.govmdpi.com This information is critical for understanding the mechanism of action and for designing more potent and selective analogs.

For thiomorpholine derivatives docked into the FKBP12 protein, interactions with key residues in the binding pocket have been identified. For example, the oxygen atom of a co-crystal ligand was observed to interact with the hydroxyl group of Tyrosine 82 (TYR82) at a distance of 2.8 Å. nih.gov The binding pocket of FKBP12 is predominantly hydrophobic, and residues such as Valine 55, Phenylalanine 99, and Tryptophan 59 are crucial for accommodating ligands. nih.gov The this compound molecule would likely orient its chlorophenyl group towards such hydrophobic regions, while the thiomorpholine core interacts with both polar and non-polar residues. researchgate.net The precise interactions dictate the ligand's orientation and stability within the pocket.

Table 2: Key Interacting Residues for a Thiomorpholine Analog in the FKBP12 Binding Pocket This table is a representative example based on published studies of similar compounds.

| Interacting Residue | Interaction Type |

|---|---|

| Tyrosine 82 (TYR82) | Hydrogen Bond |

| Isoleucine 56 (ILE56) | Hydrophobic |

| Tryptophan 59 (TRP59) | Hydrophobic |

| Phenylalanine 99 (PHE99) | Aromatic (π-π stacking) |

| Glutamic Acid 54 (GLU54) | van der Waals |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometric, electronic, and reactivity properties of molecules with high accuracy. nih.govmdpi.com

DFT calculations are used to determine the most stable three-dimensional structure (conformation) of this compound. For thiomorpholine and its derivatives, crystallographic and computational studies consistently show that the six-membered thiomorpholine ring adopts a low-energy chair conformation. mdpi.com DFT geometry optimization can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be benchmarked against experimental data from X-ray crystallography to validate the computational method. nih.gov

Table 3: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters for 4-(4-Nitrophenyl)thiomorpholine This table illustrates the typical agreement between experimental and theoretical data for this class of molecules.

| Parameter | Bond/Angle | Experimental (X-ray) | DFT Calculated |

|---|---|---|---|

| Bond Length | C-S (avg) | 1.81 Å | 1.83 Å |

| Bond Length | C-N (avg) | 1.47 Å | 1.48 Å |

| Bond Angle | C-S-C | 98.5° | 99.2° |

| Bond Angle | C-N-C | 112.1° | 113.5° |

DFT calculations provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution across the molecule. researchgate.net The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential intermolecular interactions, such as hydrogen bonding. For this compound, the chlorine atom and the nitrogen and sulfur heteroatoms would be expected to influence the electronic landscape significantly, creating distinct regions of positive and negative potential that guide molecular recognition processes. researchgate.netnih.gov

Table 4: Representative DFT-Calculated Electronic Properties This table shows typical electronic property values that would be calculated for a molecule like this compound.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 2.1 Debye | Measures overall molecular polarity |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a ligand-protein complex in a simulated physiological environment, providing a more realistic understanding of the binding event. nih.govresearchgate.net

An MD simulation of the this compound-protein complex would involve placing the docked structure in a solvent box (typically water) with ions to mimic physiological conditions. mdpi.com The simulation is run for a specific duration (e.g., nanoseconds), during which the trajectory of all atoms is calculated. Key metrics analyzed from the simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and remains stable. nih.gov

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues. It can highlight flexible regions of the protein and show if ligand binding reduces the mobility of residues in the binding pocket. nih.gov

By analyzing these parameters, MD simulations can confirm the stability of the binding pose predicted by docking, reveal conformational changes induced by the ligand, and provide a more accurate estimation of the binding free energy. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. imist.ma By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent molecules. imist.mabjmu.edu.cn

The development of a QSAR model for a series of thiomorpholine derivatives would begin with a dataset of compounds with experimentally determined biological activities (e.g., IC50 values). For each compound, a set of "structural descriptors" is calculated. These descriptors are numerical values that quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., partial charges).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. The resulting model is an equation that can predict the activity of a compound based on its structural descriptors. bjmu.edu.cn For example, a 3D-QSAR model could generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive charge) are predicted to increase or decrease biological activity, providing a roadmap for structural modifications. rsc.org

Table 2: Example of a QSAR Data Set for Thiomorpholine Derivatives Note: This table contains hypothetical data for illustrative purposes.

| Compound | R-Group | LogP (Descriptor) | Molecular Weight (Descriptor) | Predicted pIC50 |

|---|---|---|---|---|

| Derivative 1 | 3-Cl | 3.1 | 227.7 | 6.5 |

| Derivative 2 | 4-F | 2.8 | 211.3 | 6.2 |

| Derivative 3 | 3-CH3 | 2.9 | 207.3 | 6.8 |

| Derivative 4 | H | 2.6 | 193.3 | 5.9 |

In Silico Absorption, Distribution, Metabolism (ADM) Prediction

In silico ADM (often included in ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are crucial in the early stages of drug development to identify candidates with favorable drug-like properties and to flag potential liabilities, such as poor absorption or an inability to reach the target tissue. mdpi.com

Computational models can effectively predict a molecule's potential for passive oral absorption and its ability to cross the blood-brain barrier (BBB). Gastrointestinal (GI) absorption is often predicted based on physicochemical properties like lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five.

Predicting BBB penetration is critical for neuroactive drugs, which must cross the barrier, and for non-neuroactive drugs, where such penetration could cause unwanted side effects. nih.gov In silico models for BBB penetration often use parameters like the logarithm of the brain-to-blood concentration ratio (logBB) and the permeability surface-area product (logPS). nih.gov These models correlate structural features, such as polar surface area (PSA), with experimentally determined BBB permeability data to make predictions for new compounds. nih.govnih.gov A low polar surface area, for example, is generally considered favorable for BBB penetration. nih.gov

Table 3: Predicted In Silico ADM Properties for this compound Note: The values in this table are hypothetical predictions from common in silico models.

| ADM Parameter | Predicted Value | Indication |

|---|---|---|

| Gastrointestinal Absorption | High | The compound is likely to be well-absorbed from the gut. |

| BBB Penetration (Qualitative) | Yes | The model predicts the compound can cross the blood-brain barrier. researchgate.net |

| logBB | 0.15 | Suggests moderate permeation into the brain. researchgate.net |

| Polar Surface Area (PSA) | 41.1 Ų | A value typically associated with good membrane permeability. |

| Lipinski's Rule of Five | 0 violations | Indicates good "drug-likeness" for oral bioavailability. |

Preclinical Research and Therapeutic Potential

In Vitro Efficacy Studies for 3-(3-Chlorophenyl)thiomorpholine and its Derivatives

The unique structural features of the thiomorpholine (B91149) ring, particularly when substituted with moieties like the chlorophenyl group, have made it a privileged scaffold in medicinal chemistry. researchgate.net Researchers have synthesized and evaluated a multitude of derivatives, uncovering significant potential in several key areas of preclinical research. jchemrev.comjchemrev.com

Antimicrobial Activity (Antibacterial, Antifungal, Antiprotozoal, Antimycobacterial)

The thiomorpholine nucleus is a core component in the development of new antimicrobial agents. chemimpex.com Derivatives of this scaffold have demonstrated a wide array of activities against various pathogens.

Antibacterial and Antifungal Activity: Thoughtfully substituted thiomorpholine derivatives have been reported to possess antibacterial activity. jchemrev.comjchemrev.com For instance, certain Schiff base derivatives of thiomorpholine exhibited notable activity. jchemrev.com In the broader search for antimicrobials, various heterocyclic systems incorporating features found in thiomorpholine derivatives have been synthesized and tested. Thiazolo[3,2-α]pyrimidine derivatives, for example, have been identified as broad-spectrum antibacterial and antifungal agents. biointerfaceresearch.com Similarly, other studies have focused on coumarin (B35378) and furochromone derivatives, some of which showed high antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. researchgate.netnih.govresearchgate.net

Antimycobacterial and Antiprotozoal Activity: The thiomorpholine scaffold has been specifically utilized in the search for new treatments against mycobacteria and protozoa. jchemrev.comjchemrev.com A derivative of thiomorpholine, when tested against Mycobacterium smegmatis, showed very good activity. jchemrev.com Furthermore, the general class of thiomorpholine derivatives has been explored for its antiprotozoal potential. researchgate.netjchemrev.com

Table 1: Observed Antimicrobial Activities of Thiomorpholine Derivatives and Related Heterocycles This table summarizes findings on the antimicrobial potential of the broader thiomorpholine class and related compounds as specific data for this compound was not available in the provided search results.

| Activity Type | Target Organism/Class | Compound Class Mentioned | Reference(s) |

|---|---|---|---|

| Antibacterial | General, Gram-positive, Gram-negative | Thiomorpholine derivatives | jchemrev.com, jchemrev.com |

| Antifungal | Candida albicans | Hydrazone derivatives | researchgate.net |

| Antimycobacterial | Mycobacterium smegmatis | Thiomorpholine derivative | jchemrev.com |

| Antiprotozoal | General | Thiomorpholine derivatives | jchemrev.com, researchgate.net |

Anticancer Activity (Antiproliferative, Cytotoxic, Selective Cell Line Activity)

Derivatives of thiomorpholine are recognized for their potential as anticancer agents. jchemrev.comjchemrev.com Research has demonstrated cytotoxic and antiproliferative effects across a variety of human cancer cell lines.

One study focused on a series of 6-(chloro/methoxy (B1213986)/methyl)-N-(4-substitutedphenyl)-4-thiomorpholinoquinazolin-3(4H)-amine derivatives. ajchem-a.com These compounds were assessed for their cytotoxicity against five different cancer cell lines. ajchem-a.com A number of the derivatives showed significant activity, with cell viability reduced to less than 50% against MCF-7 (breast cancer) and HEK-293 (kidney cancer) cell lines. ajchem-a.com Specifically, a compound substituted with a methyl and methoxy group on the phenyl ring (compound 11) showed good cytotoxicity against MCF-7 cells with a GI50 value of 6.96 μM. ajchem-a.com Another derivative (compound 2) was identified as the most potent among those tested. ajchem-a.com

Table 2: Anticancer Activity of Selected Thiomorpholine Derivatives This interactive table presents the growth inhibition data for specific thiomorpholine derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity Metric | Value (μM) | Reference(s) |

|---|---|---|---|---|

| Compound 11 | MCF-7 (Breast) | GI50 | 6.96 | ajchem-a.com |

| Compound 3 | MCF-7 (Breast) | GI50 | 9.50 | ajchem-a.com |

| Thionated Levofloxacin Derivative (Compound 3) | PC-3 (Prostate) | IC50 | 3.58 | researchgate.net |

Anti-inflammatory and Analgesic Properties

The thiomorpholine scaffold is a key structure in the development of compounds with anti-inflammatory and analgesic properties. jchemrev.comjchemrev.comchemimpex.com Amides formed by combining common non-steroidal anti-inflammatory drugs (NSAIDs) with thiomorpholine have been shown to not only retain but in some cases augment the anti-inflammatory activity of the parent drug. nih.gov For example, an indomethacin-thiomorpholine derivative demonstrated potent anti-inflammatory effects. nih.gov These findings suggest that the thiomorpholine moiety can be a valuable addition in designing new anti-inflammatory agents, potentially addressing significant risk factors for conditions like atherogenesis. nih.gov The anti-inflammatory potential of related sulfur-containing heterocycles like thiophene (B33073) has also been extensively reviewed, with many derivatives showing inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govmdpi.com

Antioxidant Activity

Several studies have highlighted the significant antioxidant capabilities of thiomorpholine derivatives. jchemrev.comjchemrev.comresearchgate.net A series of synthesized thiomorpholine compounds, which incorporated an antioxidant moiety as the N-substituent, were found to effectively inhibit lipid peroxidation. nih.gov The inhibitory concentration (IC50) values were as low as 7.5 µM in assays measuring the inhibition of ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids. jchemrev.comnih.gov In some cases, the antioxidant capacity of these derivatives was found to be several times higher than that of Trolox, a well-established antioxidant standard. researchgate.net This potent antioxidant action is often investigated alongside hypolipidemic properties, suggesting a dual-action approach for diseases involving oxidative stress and dyslipidemia. jchemrev.comresearchgate.net

Hypolipidemic and Hypocholesterolemic Activity

A significant area of research for thiomorpholine derivatives is their potential to lower lipid and cholesterol levels. jchemrev.comjchemrev.com Numerous studies have demonstrated potent hypocholesterolemic and hypolipidemic action in preclinical models. nih.govresearchgate.netnih.gov

In rats with Triton WR-1339-induced hyperlipidemia, various thiomorpholine derivatives produced substantial reductions in plasma lipid markers. researchgate.netnih.gov One of the most active compounds decreased triglyceride, total cholesterol, and low-density lipoprotein (LDL) levels by 80%, 78%, and 76%, respectively. nih.govscilit.com Another study highlighted an indomethacin-thiomorpholine amide that reduced total cholesterol, triglycerides, and LDL cholesterol by 73%, 80%, and 83%, respectively. nih.gov These results indicate that thiomorpholine-based molecules could serve as leads for developing novel agents to manage dyslipidemia. nih.gov

Table 3: Hypolipidemic Effects of Thiomorpholine Derivatives in Hyperlipidemic Rat Models This interactive table details the percentage reduction in key lipid markers achieved by different thiomorpholine derivatives.

| Compound | Total Cholesterol Reduction | Triglyceride Reduction | LDL Cholesterol Reduction | Reference(s) |

|---|---|---|---|---|

| Compound 5 | 78% | 80% | 76% | nih.gov, scilit.com |

| Indomethacin derivative | 73% | 80% | 83% | nih.gov |

| Compound 2 | 71.1% | 52.8% | 79.1% | researchgate.net |

Antimalarial Activity

The thiomorpholine scaffold has been identified as having potential for the development of antimalarial drugs. researchgate.netjchemrev.comjchemrev.com While specific studies on this compound are limited, research into other complex heterocyclic compounds provides context for this therapeutic area. For example, artemisinin–triazole hybrids have shown very high in vitro activity against multiple strains of Plasmodium falciparum, with IC50 values in the low nanomolar range. nih.gov Interestingly, one study noted that including a 7-chloroquinoline (B30040) moiety, which bears some structural resemblance to the chlorophenyl group, actually reduced the antimalarial potency compared to a simpler phenyl group. nih.gov Other research on 1,2,3-triazole-naphthoquinone conjugates has also yielded compounds with potent antiplasmodial activity, with the best compounds having IC50 values as low as 0.8 µM. mdpi.com These findings underscore the continued interest in nitrogen- and sulfur-containing heterocycles in the search for new antimalarial agents.

Retinal Protector Activity

While specific studies on the retinal protective effects of this compound are not extensively documented in publicly available literature, the broader class of thiomorpholine derivatives has been identified for its potential retinal protector activity. jchemrev.comjchemrev.com Oxidative stress is a key factor implicated in the death of retinal ganglion cells (RGCs), which can lead to glaucomatous neuropathy and vision loss. nih.gov Research into neuroprotective strategies often involves the investigation of compounds that can mitigate the damaging effects of oxidative stress on retinal cells. nih.gov

The exploration of thiomorpholine-containing compounds in this area suggests their potential as a scaffold for the development of novel therapeutic agents aimed at protecting the retina from degenerative processes. Further research is warranted to specifically evaluate this compound and its derivatives for their ability to protect retinal cells from oxidative damage and other forms of cellular stress.

Anti-urease Activity

The thiomorpholine scaffold is a recognized pharmacophore in the development of urease inhibitors. jchemrev.comjchemrev.com Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In humans, the enzyme is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, where the ammonia produced helps the bacteria to survive in the acidic environment of the stomach, leading to gastritis and peptic ulcers. Inhibition of urease is therefore a key therapeutic strategy to combat such infections.

| Compound | Urease IC50 (µM) | Reference |

|---|---|---|

| Thiourea (B124793) (Standard) | 22.31 ± 0.03 | nih.gov |

| (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide (5a) | 4.94 ± 2.7 | nih.gov |

| Compound with methyl substituent on imine moiety (5b) | 4.96 ± 3.0 | nih.gov |

| Compound with methyl substituent on thiophene ring (5c) | 4.00 ± 2.4 | nih.gov |

| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) | 3.80 ± 1.9 | nih.gov |

The data from these related compounds underscore the potential of the thiomorpholine moiety to serve as a foundation for the design of novel and potent urease inhibitors. The presence of the 3-chlorophenyl group in this compound could further influence its binding affinity to the enzyme's active site, a hypothesis that invites further investigation.

Target Validation and Biomarker Studies in Relevant Biological Systems

As of the current available information, no specific target validation or biomarker studies have been published for this compound in relevant biological systems. The compound is primarily available as a research chemical, and its biological targets and associated biomarkers have not yet been elucidated in the public domain.

Role as Pharmaceutical Intermediates and Building Blocks in Drug Synthesis

The chemical structure of this compound makes it a valuable intermediate and building block in the synthesis of more complex pharmaceutical agents. The thiomorpholine ring is a privileged scaffold in medicinal chemistry, and the presence of the 3-chlorophenyl group provides a key site for further chemical modification and elaboration. jchemrev.comjchemrev.com

A notable example of the utility of a substituted 3-phenylthiomorpholine (B133909) core is in the synthesis of derivatives of bupropion, a norepinephrine-dopamine reuptake inhibitor used in the treatment of depression. veeprho.com One such derivative is (3S,5R,6R)-6-(3-Chlorophenyl)-6-hydroxy-5-methyl-3-thiomorpholine carboxylic acid, which clearly incorporates the this compound structural motif. veeprho.com

Furthermore, the 3-chlorophenyl moiety itself is a common feature in many centrally acting drugs. For instance, the antidepressant trazodone (B27368) and its analogues are often synthesized from starting materials containing a 1-(3-chlorophenyl)piperazine (B195711) unit. globalresearchonline.net This highlights the importance of the 3-chlorophenyl group for achieving desired pharmacological activity, particularly in the context of neurological and psychiatric disorders. The availability of this compound provides a synthetic route to introduce this key pharmacophore into novel drug candidates. The thiomorpholine ring, being a bioisostere of the piperazine (B1678402) ring, offers an alternative heterocyclic core that can modulate the physicochemical and pharmacokinetic properties of the resulting molecules.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes and Advanced Derivatization Strategies

The future development of 3-(3-Chlorophenyl)thiomorpholine as a therapeutic agent hinges on the establishment of efficient and versatile synthetic methodologies. While general methods for thiomorpholine (B91149) synthesis exist, optimizing these for large-scale, cost-effective production of the 3-chlorophenyl analog is a critical first step. organic-chemistry.org

Future research should focus on:

Asymmetric Synthesis: Developing stereoselective synthetic routes to obtain enantiomerically pure forms of this compound. This is crucial as different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles.

Novel Cyclization Strategies: Investigating new catalytic systems, such as transition-metal-catalyzed reactions, for the intramolecular cyclization to form the thiomorpholine ring. This could lead to higher yields, milder reaction conditions, and greater functional group tolerance.

Advanced Derivatization: Creating a diverse library of analogs by modifying both the phenyl ring and the thiomorpholine nucleus. This includes introducing a variety of substituents at different positions on the phenyl ring to probe electronic and steric effects. Derivatization of the thiomorpholine nitrogen, for instance, with different alkyl or acyl groups, could significantly impact the compound's pharmacokinetic properties.

A general synthetic approach to 3-arylthiomorpholines could involve the reaction of a substituted phenacyl bromide with an aminoethanethiol (B8698679) derivative, followed by cyclization. For this compound, this would likely start from 2-bromo-1-(3-chlorophenyl)ethan-1-one.

Comprehensive SAR Expansion and Optimization to Enhance Potency and Selectivity

A systematic exploration of the structure-activity relationship (SAR) is fundamental to transforming this compound from a lead compound into a potent and selective drug candidate. The initial 3-chloro substitution provides a vector for further optimization.

Key areas for SAR investigation include:

Phenyl Ring Substitution: A comprehensive analysis of the effect of different substituents (e.g., electron-donating, electron-withdrawing, and sterically bulky groups) at various positions of the phenyl ring. This will help to delineate the optimal substitution pattern for target affinity and selectivity. For instance, studies on related arylpiperazine scaffolds have shown that the nature and position of substituents on the phenyl ring are critical for affinity at dopamine (B1211576) receptors. mdpi.com

Thiomorpholine Ring Modifications: Investigating the impact of substitutions on the carbon atoms of the thiomorpholine ring. For example, introducing methyl or other small alkyl groups could influence the compound's conformation and its interaction with the target protein.

The following table outlines a hypothetical SAR exploration based on common medicinal chemistry strategies.

| Position of Modification | Type of Modification | Rationale |

| Phenyl Ring (positions 2, 4, 5, 6) | Introduction of -F, -CF3, -OCH3, -CH3 | To probe electronic and steric effects on target binding. |

| Thiomorpholine Nitrogen | Alkylation, Acylation | To modulate lipophilicity and pharmacokinetic properties. |

| Thiomorpholine Ring (C2, C5, C6) | Introduction of small alkyl groups | To investigate the impact of conformation on activity. |

Deeper Elucidation of Mechanism of Action at the Molecular and Cellular Levels

A significant gap in our knowledge is the precise molecular mechanism of action of this compound. Based on its structural similarity to known CNS-active compounds, several potential targets can be hypothesized.

Future research should aim to:

Identify Primary Biological Targets: Employing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the primary protein targets of this compound.